N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by a piperidine ring substituted with a tert-butyl group and a urea derivative linked to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Urea Derivative: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with an appropriate amine to form the urea derivative.
Piperidine Ring Functionalization: The piperidine ring is functionalized by introducing a tert-butyl group at the nitrogen atom.
Coupling Reaction: The final step involves coupling the urea derivative with the functionalized piperidine ring under suitable conditions, often using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the urea moiety or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting on specific receptors or enzymes.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes.
Industrial Applications: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The urea moiety may form hydrogen bonds with active sites, while the piperidine ring could interact with hydrophobic pockets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxamide: can be compared with other piperidine-based urea derivatives.
This compound: is unique due to its specific substitution pattern and the presence of the dimethylphenyl group, which may confer distinct biological properties.
Uniqueness
The uniqueness of this compound lies in its structural features, which can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-tert-butyl-4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-14-6-7-17(12-15(14)2)22-18(25)21-13-16-8-10-24(11-9-16)19(26)23-20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3,(H,23,26)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLIYUWFTVRFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.